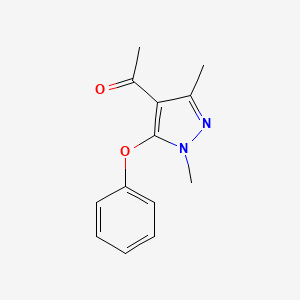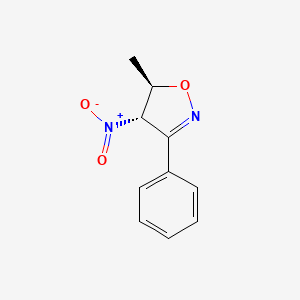
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole is a heterocyclic compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . The presence of both nitro and phenyl groups in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole typically involves a [2+3] cycloaddition reaction of nitrile oxides with olefins . This reaction is regioselective and can be carried out under mild conditions. Industrial production methods may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Analyse Chemischer Reaktionen
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Trans-5-methyl-4-nitro-3-phenyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives, such as:
Isoxazole: The parent compound with a simpler structure.
5-Phenylisoxazole: Lacks the nitro and methyl groups, resulting in different biological activities.
4-Nitroisoxazole: Contains the nitro group but lacks the phenyl and methyl groups.
The presence of both nitro and phenyl groups in this compound makes it unique, as these groups contribute to its diverse biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
(4S,5R)-5-methyl-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10N2O3/c1-7-10(12(13)14)9(11-15-7)8-5-3-2-4-6-8/h2-7,10H,1H3/t7-,10-/m1/s1 |
InChI-Schlüssel |
YEFNMQSEXRXBDU-GMSGAONNSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C(=NO1)C2=CC=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1C(C(=NO1)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



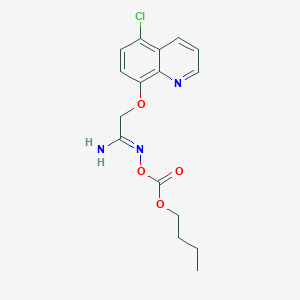
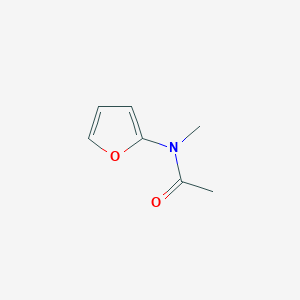
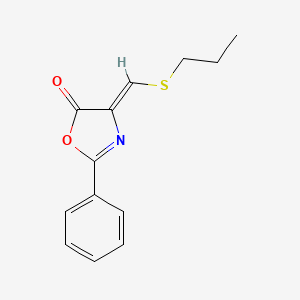
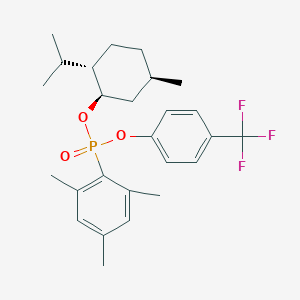

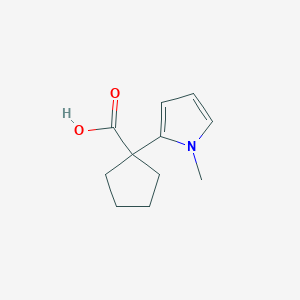


![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
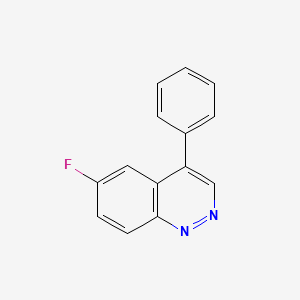
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)

